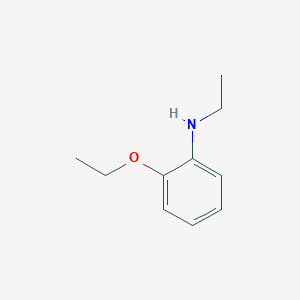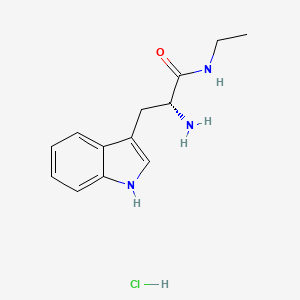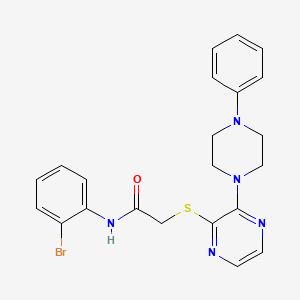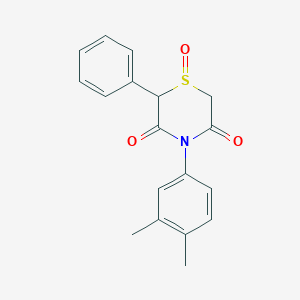
1-(2,5-dimethylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
Techniques like X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used to determine the molecular structure of a compound .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes looking at the reagents and conditions needed for the reaction, the mechanism of the reaction, and the products formed .Physical and Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, stability, and reactivity .Aplicaciones Científicas De Investigación
Enantioselectivity in Chemical Synthesis
One area of research explores the impact of acyl chain length and branching on the enantioselectivity of enzymatic reactions, providing insights into the synthesis of stereochemically complex dihydropyridine derivatives. Such studies are foundational for developing asymmetric synthetic methodologies, crucial for producing enantiomerically pure compounds in pharmaceuticals and materials science (Sobolev et al., 2002).
Heterocyclic Chemistry
Another significant application is found in the synthesis of heterocyclic compounds, which are pivotal in the discovery of new therapeutic agents. Research in this domain focuses on utilizing key intermediates, like enaminonitriles, for creating pyrazole, pyridine, and pyrimidine derivatives. These compounds have a wide range of applications in medicinal chemistry, including as potential antimicrobial and antifungal agents (Fadda et al., 2012).
Molecular Synthesis and Characterization
The synthesis and characterization of novel compounds through water-mediated reactions demonstrate the compound's utility in creating bipyridine derivatives. Such synthetic strategies are crucial for developing materials with potential applications in non-linear optical (NLO) properties and molecular docking, which can lead to advancements in materials science and biochemistry (Jayarajan et al., 2019).
Antibacterial and Antifungal Activities
Research into thiophene-3-carboxamide derivatives, structurally related to 1-(2,5-dimethylbenzyl)-2-oxo-N-(p-tolyl)-1,2-dihydropyridine-3-carboxamide, has shown promising antibacterial and antifungal activities. This highlights the potential of such compounds in developing new antimicrobial agents, addressing the growing concern of antibiotic resistance (Vasu et al., 2003).
Computational Chemistry and Material Science
Advancements in computational chemistry methods have enabled the exploration of the non-linear optical (NLO) properties and molecular docking of certain dihydropyridine derivatives. This research area offers insights into the molecular basis of compound interactions and properties, paving the way for the development of new materials with specific optical characteristics and potential therapeutic applications (Jayarajan et al., 2019).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
1-[(2,5-dimethylphenyl)methyl]-N-(4-methylphenyl)-2-oxopyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-15-7-10-19(11-8-15)23-21(25)20-5-4-12-24(22(20)26)14-18-13-16(2)6-9-17(18)3/h4-13H,14H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKJYPJDPZIYCGR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC=CN(C2=O)CC3=C(C=CC(=C3)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(4-ethylphenyl)methyl]-3-[2-(4-fluorophenyl)-4-oxo-4H,5H-pyrazolo[1,5-a]pyrazin-5-yl]propanamide](/img/structure/B2704692.png)
![4-[6-({2-[(4-ethoxyphenyl)amino]-2-oxoethyl}thio)-8-oxo[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl]-N-(4-methoxybenzyl)butanamide](/img/structure/B2704693.png)







![2-(benzo[d][1,3]dioxol-5-yl)-N-(4-(pyridin-2-yl)thiazol-2-yl)acetamide](/img/structure/B2704707.png)


